molecular formula C8H6ClFO3 B6358607 3-Chloro-5-fluoro-2-methoxybenzoic acid CAS No. 1554882-88-0

3-Chloro-5-fluoro-2-methoxybenzoic acid

Cat. No.: B6358607
CAS No.: 1554882-88-0
M. Wt: 204.58 g/mol
InChI Key: CGQJXROOXNYCJH-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methoxybenzoic acid is a chemical compound with the CAS Number: 1554882-88-0 . It has a molecular weight of 204.58 . It is usually in a solid form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code provides a standard way to encode the molecular structure using text .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.58 . The compound is typically stored at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The signal word for this compound is "Warning" . It’s important to handle this compound with care to avoid potential hazards .

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-fluoro-2-methoxybenzoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . These precautions can help ensure the compound’s stability and efficacy.

Properties

IUPAC Name

3-chloro-5-fluoro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQJXROOXNYCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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